Elubrixin Tosylate

Description

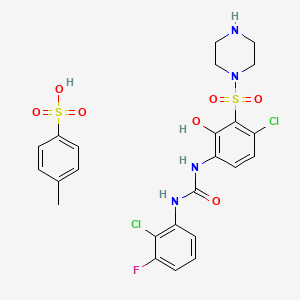

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2FN4O4S.C7H8O3S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,21,25H,6-9H2,(H2,22,23,26);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUWWGOABMMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2FN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242106 | |

| Record name | Elubrixin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960495-43-6 | |

| Record name | Elubrixin tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960495436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elubrixin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 960495-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELUBRIXIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FVR7WD4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elubrixin Tosylate: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin tosylate is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator in the recruitment and activation of neutrophils.[1][2] By targeting CXCR2, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases characterized by excessive neutrophil infiltration, including airway inflammation and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, experimental protocols, and available preclinical and clinical data to support further research and development.

Mechanism of Action

This compound is the tosylate salt form of Elubrixin (SB-656933), which offers enhanced water solubility and stability.[2] It functions as a competitive and reversible antagonist of the CXCR2 receptor.[2] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by chemokine ligands, such as CXCL1, CXCL5, and CXCL8 (IL-8), triggers a cascade of intracellular signaling events that lead to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes at the site of inflammation. This compound blocks the binding of these chemokines to CXCR2, thereby inhibiting these downstream inflammatory processes.

Signaling Pathway

The binding of chemokines to CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This activation, in turn, triggers multiple downstream signaling pathways critical for neutrophil function. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these cascades.

Quantitative Data

The inhibitory activity of Elubrixin (SB-656933) has been quantified in various assays. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Activity of Elubrixin (SB-656933)

| Assay | Target Cell | Stimulus | Parameter | IC50 (nM) | Reference |

| CD11b Upregulation | Human Neutrophils | CXCL8 | Inhibition of CD11b expression | 260.7 | [2] |

| Shape Change | Human Neutrophils | CXCL8 | Inhibition of shape change | 310.5 |

Table 2: Clinical Pharmacodynamic Data of SB-656933 in Airway Inflammation (Ozone Challenge Model)

| Dose | Parameter | Inhibition vs. Placebo | 95% Confidence Interval | Reference |

| 50 mg | Sputum Neutrophils | 55% | 20%, 75% | |

| 150 mg | Sputum Neutrophils | 74% | 55%, 85% | |

| 50 mg | Sputum Myeloperoxidase | 32.8% | 9.2%, 50.3% | |

| 150 mg | Sputum Myeloperoxidase | 50.5% | 33.3%, 63.3% | |

| 400 mg | CXCL1-induced CD11b expression | 70% | 60%, 77% |

Table 3: Clinical Trial Data of SB-656933 in Cystic Fibrosis (28-day treatment)

| Dose | Parameter | Outcome | Probability of True Reduction | Reference |

| 50 mg | Sputum Neutrophils | Reduced vs. baseline | 0.889 | |

| 50 mg | Sputum Elastase | Reduced vs. baseline | 0.882 | |

| 50 mg | Sputum Free DNA | Reduced vs. placebo | 0.967 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments involving this compound.

Protocol 1: Neutrophil CD11b Upregulation Assay by Flow Cytometry

Objective: To measure the inhibitory effect of this compound on chemokine-induced CD11b expression on the surface of human neutrophils.

Materials:

-

Freshly drawn human whole blood (anticoagulant: heparin)

-

This compound (or SB-656933)

-

CXCL8 (IL-8) or other relevant chemokine

-

Phycoerythrin (PE)-conjugated anti-CD11b antibody

-

Fluorescein isothiocyanate (FITC)-conjugated anti-CD16 antibody (for neutrophil gating)

-

LDS-751 (nuclear dye for leukocyte identification)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

Blood Aliquoting: Aliquot 100 µL of whole blood into flow cytometry tubes.

-

Inhibitor Incubation: Add the desired concentrations of this compound to the blood samples and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

-

Stimulation: Add CXCL8 to the samples at a final concentration known to induce submaximal CD11b upregulation (e.g., 10 ng/mL) and incubate for 15 minutes at 37°C. Include an unstimulated control.

-

Staining: Place samples on ice to stop the reaction. Add PE-anti-CD11b, FITC-anti-CD16, and LDS-751 antibodies at predetermined optimal concentrations. Incubate for 30 minutes in the dark at 4°C.

-

Lysis: Add 2 mL of 1X red blood cell lysis buffer and incubate for 10 minutes at room temperature.

-

Washing: Centrifuge the samples at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 300 µL of FACS buffer.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties and CD16 positivity. Analyze the median fluorescence intensity (MFI) of CD11b in the neutrophil gate.

-

Data Analysis: Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting to a four-parameter logistic curve.

Protocol 2: Neutrophil Shape Change Assay

Objective: To assess the effect of this compound on chemokine-induced neutrophil shape change.

Materials:

-

Isolated human neutrophils (e.g., via density gradient centrifugation)

-

This compound (or SB-656933)

-

CXCL8 (IL-8) or other relevant chemokine

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Flow cytometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Compound Incubation: Resuspend isolated neutrophils in assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Stimulation: Add CXCL8 to the cell suspension and incubate for 5-10 minutes at 37°C.

-

Fixation: Stop the reaction by adding an equal volume of cold 2% paraformaldehyde.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Neutrophil shape change is detected as an increase in forward scatter (FSC) and a decrease in side scatter (SSC). Gate on the neutrophil population and record the changes in FSC and SSC.

-

Data Analysis: Quantify the shape change by calculating the ratio of FSC to SSC or by analyzing the percentage of cells that have shifted their scatter properties. Calculate the percentage inhibition of shape change for each this compound concentration and determine the IC50 value.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of studies.

Discussion and Future Directions

This compound has demonstrated clear potential as a modulator of neutrophil-driven inflammation. The available data supports its mechanism of action as a potent and selective CXCR2 antagonist. Preclinical and early clinical studies in airway inflammation have shown promising results in reducing neutrophil recruitment and activation.

While development for ulcerative colitis was discontinued, the rationale for targeting CXCR2 in IBD remains. Further preclinical investigation in relevant animal models of IBD could help to elucidate the full potential of this compound in this indication.

Future research should focus on:

-

Optimizing dosing regimens: The clinical trial in cystic fibrosis suggested that plasma concentrations were lower than anticipated, highlighting the need for careful pharmacokinetic and pharmacodynamic modeling to ensure adequate target engagement.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents could provide enhanced therapeutic benefit.

-

Biomarker development: Identifying and validating biomarkers to predict patient response to CXCR2 antagonism would be crucial for patient stratification in future clinical trials.

-

Exploring other indications: The role of neutrophils in a wide range of inflammatory and autoimmune diseases suggests that this compound could be investigated in other conditions such as rheumatoid arthritis, psoriasis, and certain types of cancer.

References

Elubrixin Tosylate: A Technical Guide to a CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubrixin tosylate (SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). As a key mediator of neutrophil recruitment and activation, CXCR2 represents a significant therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of this compound, consolidating its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of neutrophil-driven inflammation.

Introduction to CXCR2

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, but also found on other immune cells such as monocytes, mast cells, and natural killer cells[1]. It plays a pivotal role in the innate immune response by mediating the migration of neutrophils from the bloodstream to sites of inflammation and tissue injury[1][2]. The primary endogenous ligands for CXCR2 are a family of ELR+ chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (Interleukin-8, IL-8)[3].

The binding of these chemokines to CXCR2 initiates a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes[3]. While essential for host defense, dysregulated CXCR2 signaling and excessive neutrophil infiltration are implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), inflammatory bowel disease (IBD), and certain cancers. Consequently, the development of CXCR2 antagonists has been a major focus of therapeutic research.

This compound (SB-656933 Tosylate)

This compound is a small molecule antagonist that is selective, competitive, and reversible in its action on the CXCR2 receptor. It functions by blocking the binding of endogenous chemokines, thereby inhibiting the downstream signaling pathways responsible for neutrophil activation and recruitment.

Mechanism of Action

This compound acts as a negative allosteric modulator of CXCR2, binding to a site distinct from the chemokine binding site to prevent receptor activation. This inhibition of CXCR2 signaling effectively abrogates the chemotactic response of neutrophils to ELR+ chemokines.

The signaling pathway initiated by CXCR2 activation and its inhibition by Elubrixin is depicted below.

References

Elubrixin Tosylate: A Technical Pharmacology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin tosylate (also known as SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2). Developed by GlaxoSmithKline, it was investigated for its potential therapeutic role in inflammatory diseases characterized by excessive neutrophil activation, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). Elubrixin operates by competitively and reversibly binding to CXCR2, thereby inhibiting the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation. Despite showing promise in preclinical and early clinical studies, its development was discontinued at Phase II. This document provides a comprehensive technical overview of the pharmacological profile of this compound.

Mechanism of Action

This compound is a non-peptide, small molecule antagonist of the CXCR2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[1][2][3] CXCR2 is activated by several ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8), leading to a cascade of intracellular events that mediate neutrophil migration to sites of inflammation and subsequent activation. This compound competitively blocks the binding of these chemokines to CXCR2, thereby attenuating the inflammatory response driven by neutrophils.[1][2]

Signaling Pathway

The binding of chemokines like IL-8 to CXCR2 initiates a signaling cascade that is crucial for neutrophil function. This compound intervenes at the initial step of this pathway.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Value | Assay | Source |

| IC50 (Neutrophil CD11b Upregulation) | 260.7 nM | Whole blood flow cytometry | |

| IC50 (Neutrophil Shape Change) | 310.5 nM | Gated autofluorescence with forward scatter (GAFS) | |

| pIC50 (CXCR2 Binding Affinity) | 8.29 | Radioligand binding assay | |

| IC50 (CXCR2 Binding Affinity) | 5.1 nM | Radioligand binding assay |

Table 2: Receptor Selectivity

| Receptor | Binding Affinity (IC50) | Selectivity vs. CXCR2 | Source |

| CXCR2 | 5.1 nM | - | |

| CXCR1 | >10,000 nM | >1960-fold |

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not extensively published. However, a Phase II clinical trial in patients with cystic fibrosis (NCT00903201) revealed that the average plasma concentrations of this compound were lower than predicted from previous studies. At a 50 mg daily dose, the plasma concentration only surpassed the IC50 for approximately 4 hours. This suboptimal pharmacokinetic profile likely contributed to the decision to discontinue its development.

For reference, a similar diaryl urea-class CXCR2 antagonist, danirixin, exhibited dose-proportional increases in systemic exposure in healthy adults, with a Tmax of 1-2 hours and an apparent terminal half-life of approximately 6 hours.

Experimental Protocols

Neutrophil CD11b Upregulation Assay

This assay measures the expression of the integrin subunit CD11b on the surface of neutrophils as a marker of activation.

References

- 1. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A flow cytometric method to measure shape change of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Elubrixin Tosylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubrixin tosylate, also known as SB-656933, is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). As a key regulator of neutrophil recruitment and activation, CXCR2 is a significant target in a variety of inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is the tosylate salt form of Elubrixin, which enhances its water solubility and stability.[1] The chemical identity and physicochemical properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid[2] |

| CAS Number | 960495-43-6[2] |

| Molecular Formula | C24H25Cl2FN4O7S2[2][3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl |

| InChI Key | CJAUWWGOABMMJX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 635.52 g/mol |

| ALOGP | 3.08 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 4 |

| Rotatable Bonds | 4 |

| Polar Surface Area | 110.77 Ų |

| Stereochemistry | Achiral |

Synthesis

The synthesis of Elubrixin and its subsequent formation into the tosylate salt is a multi-step process. While specific details are proprietary, the general synthetic approach can be outlined as follows, based on related patent literature.

Mechanism of Action

Elubrixin is a potent, selective, competitive, and reversible antagonist of the CXCR2 receptor. CXCR2 is a G-protein coupled receptor primarily expressed on neutrophils and is crucial for their migration to sites of inflammation in response to CXC chemokines such as IL-8 (CXCL8).

By binding to CXCR2, Elubrixin blocks the downstream signaling cascade that leads to neutrophil activation and chemotaxis. This inhibitory effect has been demonstrated by the reduction of neutrophil CD11b upregulation and shape change in response to CXCR2 ligands.

Pharmacological Data

Elubrixin has been shown to inhibit neutrophil activation in a dose-dependent manner. The following table summarizes key in vitro pharmacological data.

| Assay | IC50 |

| Neutrophil CD11b Upregulation | 260.7 nM |

| Neutrophil Shape Change | 310.5 nM |

Experimental Protocols

Neutrophil CD11b Upregulation Assay by Flow Cytometry

This protocol is based on methodologies for assessing neutrophil activation in whole blood.

References

- 1. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Elubrixin Tosylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubrixin tosylate (formerly SB-656933) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). By competitively and reversibly inhibiting the binding of interleukin-8 (IL-8) and other ELR-positive chemokines to CXCR2, this compound effectively modulates neutrophil-mediated inflammation. This technical guide provides an in-depth overview of the discovery, a detailed synthesis process, and the mechanism of action of this compound. It includes a compilation of its biological activity, pharmacokinetic data, and detailed protocols for key experimental assays relevant to its evaluation.

Introduction

Neutrophils are key effector cells of the innate immune system, playing a critical role in the host defense against pathogens. However, their excessive or dysregulated activation and recruitment to tissues can lead to significant inflammatory damage, contributing to the pathogenesis of numerous acute and chronic inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR), is a primary mediator of neutrophil chemotaxis and activation. Its endogenous ligands, including IL-8 (CXCL8), are potent chemoattractants for neutrophils.

This compound has been developed as a specific antagonist of CXCR2, aiming to therapeutically intervene in neutrophil-driven inflammatory processes. This document outlines the scientific foundation of this compound, from its chemical synthesis to its biological characterization.

Discovery and Rationale

The discovery of this compound stemmed from the therapeutic hypothesis that inhibiting neutrophil migration and activation by blocking the CXCR2 signaling pathway could provide a valuable treatment strategy for a range of inflammatory conditions. The rationale was to identify a small molecule that could selectively and potently antagonize the CXCR2 receptor, thereby preventing the downstream signaling events that lead to neutrophil recruitment and degranulation.

Synthesis of this compound

The synthesis of Elubrixin, N-(2-chloro-3-fluorophenyl)-N'-(4-chloro-2-hydroxy-3-(1-piperazinylsulfonyl)phenyl)urea, involves a multi-step process. The following is a representative synthetic route based on patent literature.

Step 1: Synthesis of 4-chloro-2-hydroxy-3-(piperazin-1-ylsulfonyl)aniline

The synthesis begins with the chlorosulfonation of a suitably protected 4-chloro-2-hydroxyaniline derivative, followed by reaction with piperazine to introduce the sulfonylpiperazine moiety. Subsequent deprotection yields the key aniline intermediate.

Step 2: Formation of the Phenylurea Moiety

The final step involves the reaction of the synthesized aniline derivative with 2-chloro-3-fluorophenyl isocyanate. This reaction forms the urea linkage, yielding the Elubrixin free base.

Step 3: Salt Formation

The final product, this compound, is obtained by treating the Elubrixin free base with p-toluenesulfonic acid in a suitable solvent, leading to the formation of the tosylate salt, which often exhibits improved solubility and stability.[1]

Mechanism of Action

This compound functions as a competitive and reversible antagonist of the CXCR2 receptor. By binding to CXCR2, it prevents the interaction of endogenous ligands like IL-8, thereby inhibiting the downstream signaling cascade.

CXCR2 Signaling Pathway

The binding of chemokines such as IL-8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately result in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to neutrophil chemotaxis, degranulation, and the release of inflammatory mediators.

Quantitative Data

The biological activity and pharmacokinetic profile of this compound have been characterized in various studies.

| Parameter | Value | Assay/Condition | Reference |

| IC₅₀ (Neutrophil CD11b upregulation) | 260.7 nM | ex vivo human whole blood | [1] |

| IC₅₀ (Neutrophil shape change) | 310.5 nM | ex vivo human whole blood | [1] |

| Maximum Inhibition of CXCL1-induced CD11b expression | 70% | 400 mg single oral dose in healthy humans | [2][3] |

| Reduction in Sputum Neutrophils | 55% (50 mg), 74% (150 mg) | Single oral dose in ozone-challenged healthy humans | |

| Reduction in Sputum Myeloperoxidase | 32.8% (50 mg), 50.5% (150 mg) | Single oral dose in ozone-challenged healthy humans |

Table 1: In Vitro and In Vivo Activity of Elubrixin (SB-656933).

| Parameter | Value (Danirixin - another CXCR2 antagonist) | Condition | Reference |

| Cmax | Dose-dependent increase | Single oral doses (10-200 mg) in healthy humans | |

| Effect of Food on Cmax | 37% decrease | Co-administration with food | |

| Effect of Food on AUC(0-∞) | 16% decrease | Co-administration with food | |

| Effect of Omeprazole on Cmax | 65% decrease | Co-administration with omeprazole |

Table 2: Pharmacokinetic Parameters of a Representative CXCR2 Antagonist (Danirixin). Note: Specific pharmacokinetic data for this compound from comprehensive clinical trials are not fully available in the public domain.

Experimental Protocols

The evaluation of CXCR2 antagonists like this compound involves a series of in vitro and ex vivo assays to determine their potency and efficacy.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate filters (5 µm pores)

-

Chemoattractant (e.g., IL-8)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

This compound

Procedure:

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend the neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.

-

Stain the migrated cells on the lower surface of the filter with a suitable stain (e.g., Diff-Quik).

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CXCR2 activation.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Chemoattractant (e.g., IL-8)

-

This compound

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Plate the CXCR2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of IL-8 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

The peak fluorescence intensity reflects the extent of calcium mobilization.

-

Calculate the percentage inhibition of the IL-8-induced calcium response for each concentration of this compound.

Neutrophil Elastase Release Assay

This assay quantifies the inhibition of neutrophil degranulation by measuring the release of elastase, an enzyme stored in azurophilic granules.

Materials:

-

Isolated human neutrophils

-

Stimulus for degranulation (e.g., cytochalasin B followed by fMLP)

-

Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer

-

This compound

-

Spectrophotometer or plate reader

Procedure:

-

Isolate human neutrophils as described previously.

-

Resuspend the neutrophils in assay buffer.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.

-

Prime the neutrophils with cytochalasin B.

-

Stimulate the neutrophils with fMLP to induce degranulation.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Centrifuge the samples to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the elastase substrate to the supernatant.

-

Measure the absorbance at the appropriate wavelength over time.

-

The rate of change in absorbance is proportional to the elastase activity.

-

Calculate the percentage inhibition of elastase release for each concentration of this compound.

Conclusion

This compound is a well-characterized, potent, and selective CXCR2 antagonist with the potential for therapeutic application in a variety of neutrophil-mediated inflammatory diseases. Its mechanism of action, involving the competitive inhibition of the CXCR2 signaling pathway, is well-understood. The provided synthesis outline and experimental protocols offer a comprehensive guide for researchers and drug development professionals working on this and similar molecules. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in relevant patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Elubrixin Tosylate: A Technical Guide for Neutrophil Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin tosylate, also known as SB-656933, is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). By competitively and reversibly binding to CXCR2, this compound effectively blocks the downstream signaling pathways initiated by CXCR2 ligands, primarily the ELR+ chemokines such as interleukin-8 (IL-8). This mechanism of action makes it a valuable tool for investigating the role of CXCR2 in neutrophil-mediated inflammation, a key process in a variety of diseases including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of this compound for use in neutrophil activation studies, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a summary of its clinical evaluation.

Mechanism of Action: CXCR2 Antagonism

This compound exerts its effects by targeting the CXCR2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. The binding of ELR+ chemokines to CXCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades that are crucial for neutrophil activation, chemotaxis, and degranulation. This compound acts as a competitive antagonist, preventing the binding of these chemokines and thereby inhibiting the initiation of these signaling events. The tosylate salt form of Elubrixin is often used in research due to its enhanced water solubility and stability compared to the free base.[1]

CXCR2 Signaling Pathway

The binding of an ELR+ chemokine to CXCR2 initiates the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then activate various downstream effector molecules, leading to a cascade of events that culminate in neutrophil activation.

Figure 1: CXCR2 Signaling Pathway. this compound blocks the binding of ELR+ chemokines to CXCR2, inhibiting downstream signaling cascades.

Quantitative Data on Neutrophil Inhibition

This compound has been shown to inhibit several key markers of neutrophil activation. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Neutrophil Activation by Elubrixin (SB-656933)

| Parameter | Assay | Stimulant | IC50 (nM) | Source |

| CD11b Upregulation | Whole Blood Flow Cytometry | CXCL1 | 260.7 | [1] |

| Shape Change | Gated Autofluorescence with Forward Scatter (GAFS) | CXCL8 (IL-8) | 310.5 |

Table 2: In Vivo Effects of Single Oral Doses of Elubrixin (SB-656933) in an Ozone-Induced Airway Inflammation Model in Healthy Subjects

| Dose | Parameter | Inhibition vs. Placebo | 95% Confidence Interval | Source |

| 50 mg | Sputum Neutrophils | 55% | 20%, 75% | [2][3][4] |

| 150 mg | Sputum Neutrophils | 74% | 55%, 85% | |

| 50 mg | Sputum Myeloperoxidase | 32.8% | 9.2%, 50.3% | |

| 150 mg | Sputum Myeloperoxidase | 50.5% | 33.3%, 63.3% | |

| 400 mg | CXCL1-induced CD11b Expression | 70% (Maximum Inhibition) | 60%, 77% |

Table 3: Effects of Elubrixin (SB-656933) in a Phase 2 Clinical Trial in Adults with Cystic Fibrosis (28-day treatment)

| Dose | Parameter | Effect | Probability of True Reduction | Source |

| 50 mg once daily | Sputum Neutrophils | Reduced compared to baseline | 0.889 | |

| 50 mg once daily | Sputum Elastase | Reduced compared to baseline | 0.882 | |

| 50 mg once daily | Sputum Free DNA | Reduced compared to placebo | 0.967 |

Note: In the cystic fibrosis trial, average plasma concentrations of SB-656933 were lower than predicted, only exceeding the IC50 for approximately 4 hours at the 50mg dose.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on neutrophil activation.

Neutrophil Isolation from Human Whole Blood

A prerequisite for many in vitro neutrophil function assays is the isolation of a pure and viable neutrophil population.

Figure 2: Neutrophil Isolation Workflow. A general workflow for isolating neutrophils from whole blood.

Methodology:

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin).

-

Density Gradient Centrifugation: Dilute the blood with an equal volume of phosphate-buffered saline (PBS). Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspiration: After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium. The pellet at the bottom will contain red blood cells (RBCs) and granulocytes (including neutrophils).

-

Red Blood Cell Lysis: Resuspend the cell pellet in a small volume of PBS. Add RBC lysis buffer and incubate on ice for 5-10 minutes to lyse the remaining erythrocytes.

-

Washing: Add PBS to the cell suspension and centrifuge at 250 x g for 5-10 minutes at 4°C. Discard the supernatant and repeat the wash step.

-

Cell Counting and Viability: Resuspend the final cell pellet in an appropriate buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). Determine the cell concentration and viability using a hemocytometer and Trypan blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD16 and CD66b.

CD11b Upregulation Assay by Flow Cytometry

This assay measures the expression of the adhesion molecule CD11b on the surface of neutrophils, which is a key indicator of their activation.

Methodology:

-

Sample Preparation: Use either isolated neutrophils or whole blood. If using whole blood, anticoagulant (e.g., heparin) is required.

-

Pre-incubation with Elubrixin: Aliquot cell suspensions into microtiter plates or flow cytometry tubes. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a CXCR2 agonist, such as CXCL1 or IL-8 (e.g., 10-100 ng/mL final concentration), to the cell suspensions and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

-

Staining: Place the samples on ice to stop the reaction. Add a fluorescently-labeled anti-CD11b antibody (e.g., FITC or PE conjugated) and incubate for 30 minutes at 4°C in the dark. If using whole blood, also add an antibody against a neutrophil-specific marker (e.g., CD16 or CD66b) with a different fluorochrome.

-

RBC Lysis (for whole blood): If using whole blood, lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Wash the cells with cold PBS and resuspend in flow cytometry buffer. Acquire data on a flow cytometer. Gate on the neutrophil population (based on forward and side scatter characteristics and/or positive staining for the neutrophil-specific marker). Quantify the mean fluorescence intensity (MFI) of CD11b staining.

Neutrophil Elastase Release Assay

This assay quantifies the release of neutrophil elastase, a serine protease stored in azurophilic granules, upon neutrophil activation.

Methodology:

-

Cell Plating: Plate isolated neutrophils in a 96-well plate at a concentration of 1-2 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

Pre-incubation with Elubrixin: Add various concentrations of this compound or vehicle control and pre-incubate for 15 minutes at 37°C.

-

Stimulation: Add a neutrophil agonist such as N-formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM final concentration) to induce degranulation. Include an unstimulated control. Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

-

Enzyme Activity Measurement: Transfer the supernatant to a new 96-well plate. Add a specific neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA). Measure the change in absorbance over time at 405 nm using a microplate reader. The rate of substrate cleavage is proportional to the amount of elastase released.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of reactive oxygen species, a key component of the neutrophil's antimicrobial arsenal, using a fluorescent probe.

Methodology:

-

Cell Preparation and Dye Loading: Resuspend isolated neutrophils in a suitable buffer. Load the cells with a ROS-sensitive fluorescent dye, such as dihydrorhodamine 123 (DHR 123) (e.g., 5 µM), by incubating for 15-20 minutes at 37°C.

-

Pre-incubation with Elubrixin: Wash the cells to remove excess dye and resuspend in fresh buffer. Add different concentrations of this compound or vehicle control and pre-incubate for 15 minutes at 37°C.

-

Stimulation: Add a potent neutrophil activator like phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM final concentration) to trigger the oxidative burst. Include an unstimulated control.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or a flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is proportional to the amount of ROS produced.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant gradient.

References

Elubrixin Tosylate: A Technical Guide for Chronic Pain and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elubrixin tosylate (also known as SB-656933) is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). By competitively and reversibly blocking the CXCR2 receptor, this compound interferes with the signaling of key pro-inflammatory chemokines, such as interleukin-8 (IL-8), thereby inhibiting the recruitment and activation of neutrophils. This mechanism of action positions this compound as a compelling candidate for therapeutic intervention in a range of inflammatory conditions. While direct clinical evidence in chronic pain models is still emerging, its demonstrated effects on neutrophil-mediated inflammation provide a strong rationale for its investigation in pain states where neuroinflammation plays a significant role. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data on its anti-inflammatory effects, and detailed experimental protocols for its evaluation.

Introduction

Chronic pain is a debilitating condition affecting a significant portion of the global population, and its underlying mechanisms are multifaceted and complex. A growing body of evidence implicates neuroinflammation, characterized by the activation of glial cells and the infiltration of peripheral immune cells into the nervous system, as a critical contributor to the initiation and maintenance of chronic pain states. Neutrophils, as first responders in the inflammatory cascade, play a pivotal role in this process.

This compound is an orally active small molecule that selectively targets CXCR2, a key receptor mediating neutrophil chemotaxis and activation.[1] Its ability to modulate the inflammatory response by inhibiting neutrophil activity makes it a promising investigational compound for various inflammatory diseases.[2][3] This guide summarizes the current knowledge on this compound, with a focus on its potential application in chronic pain and inflammation research.

Mechanism of Action

This compound functions as a selective, competitive, and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G-protein coupled receptor predominantly expressed on the surface of neutrophils. It is activated by a class of chemokines known as ELR+ CXC chemokines, with IL-8 (CXCL8) being a primary ligand.

The binding of these chemokines to CXCR2 initiates a downstream signaling cascade that leads to:

-

Neutrophil Chemotaxis: The directed migration of neutrophils from the bloodstream to the site of inflammation.

-

Neutrophil Activation: The release of pro-inflammatory mediators, such as reactive oxygen species (ROS), proteolytic enzymes (e.g., myeloperoxidase), and inflammatory cytokines.

-

Upregulation of Adhesion Molecules: Increased expression of molecules like CD11b, which facilitates the adhesion of neutrophils to the endothelium, a critical step for their extravasation into tissues.

By blocking the CXCR2 receptor, this compound effectively inhibits these key processes, thereby attenuating the neutrophil-driven inflammatory response.

Signaling Pathway Diagram

Data Presentation

While clinical trial data for this compound specifically in chronic pain indications are not yet available, studies in other inflammatory conditions provide valuable insights into its pharmacodynamic effects and safety profile.

Table 1: Preclinical In Vitro Activity of Elubrixin

| Parameter | IC50 (nM) | Description | Reference |

| Neutrophil CD11b Upregulation | 260.7 | Inhibition of the upregulation of the adhesion molecule CD11b on neutrophils. | [1] |

| Neutrophil Shape Change | 310.5 | Inhibition of the morphological changes associated with neutrophil activation. |

Table 2: Clinical Pharmacodynamic Effects of SB-656933 (Elubrixin) in an Ozone-Induced Airway Inflammation Model

| Dose | Endpoint | Result | Confidence Interval (95%) | Reference |

| 50 mg (single dose) | Sputum Neutrophil Reduction (vs. Placebo) | 55% | 20%, 75% | |

| 150 mg (single dose) | Sputum Neutrophil Reduction (vs. Placebo) | 74% | 55%, 85% | |

| 50 mg (single dose) | Sputum Myeloperoxidase Reduction (vs. Placebo) | 32.8% | 9.2%, 50.3% | |

| 150 mg (single dose) | Sputum Myeloperoxidase Reduction (vs. Placebo) | 50.5% | 33.3%, 63.3% | |

| ≥ 50 mg (single dose) | Inhibition of CXCL1-induced CD11b Expression | Significant | - | |

| 400 mg (single dose) | Maximum Inhibition of CXCL1-induced CD11b Expression | 70% | 60%, 77% |

Table 3: Safety and Tolerability of SB-656933 (Elubrixin) in a 28-Day Study in Patients with Cystic Fibrosis

| Dose | Primary Endpoint | Key Findings | Reference |

| 20 mg and 50 mg (once daily) | Safety and Tolerability | Generally well-tolerated. The most frequent adverse event was headache. Five subjects withdrew due to adverse events. | |

| 50 mg (once daily) | Sputum Inflammatory Biomarkers | Trends for improvement in sputum inflammatory biomarkers, including a reduction in neutrophils and elastase compared to baseline. | |

| 50 mg (once daily) | Systemic Inflammatory Markers | Increased blood levels of fibrinogen, CRP, and CXCL8 were observed, requiring further evaluation. |

Experimental Protocols

The following protocols are standard methods for evaluating the efficacy of compounds like this compound in preclinical models of pain and inflammation.

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold of a rodent's paw in response to a mechanical stimulus, indicating the level of mechanical sensitivity.

Materials:

-

Von Frey filaments (calibrated set of varying stiffness)

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Acclimatize the animals to the testing environment by placing them in the chambers on the wire mesh platform for at least 30-60 minutes before testing.

-

Begin with a filament near the expected withdrawal threshold (e.g., 2.0 g).

-

Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.

-

Hold the filament in place for 1-2 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% withdrawal threshold. If there is a response, use the next finer filament. If there is no response, use the next thicker filament.

-

Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate statistical method.

Experimental Workflow: Von Frey Test

Assessment of Thermal Hypersensitivity: Cold Plate Test

This test measures the latency to a nociceptive response when a rodent is placed on a cold surface.

Materials:

-

Cold plate apparatus with adjustable temperature control

-

Timer

Procedure:

-

Set the cold plate to the desired temperature (e.g., 4°C).

-

Place the animal on the cold plate and immediately start the timer.

-

Observe the animal for nociceptive behaviors, such as lifting or licking the paw, jumping, or vocalization.

-

Stop the timer at the first sign of a nociceptive response and record the latency.

-

A cut-off time (e.g., 300 seconds) should be established to prevent tissue damage.

In Vitro Assessment of Neutrophil Chemotaxis: Boyden Chamber Assay

This assay quantifies the migration of neutrophils towards a chemoattractant.

Materials:

-

Boyden chamber (or Transwell® inserts with a 3-5 µm pore size membrane)

-

Chemoattractant (e.g., IL-8/CXCL8)

-

This compound (or other test compounds)

-

Isolated human or rodent neutrophils

-

Incubator (37°C, 5% CO2)

-

Cell viability/counting method (e.g., hemocytometer, automated cell counter, or ATP-based luminescence assay)

Procedure:

-

Isolate neutrophils from whole blood using a standard protocol (e.g., density gradient centrifugation).

-

Pre-incubate a suspension of neutrophils with various concentrations of this compound or vehicle control.

-

Add the chemoattractant solution to the lower chamber of the Boyden apparatus.

-

Place the membrane separating the upper and lower chambers.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

Incubate the chamber for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope. Alternatively, quantify migrated cells in the lower chamber using a cell counting method.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Experimental Workflow: Neutrophil Chemotaxis Assay

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective CXCR2 antagonist with demonstrated anti-inflammatory properties, primarily through the inhibition of neutrophil recruitment and activation. The available clinical data, although not in chronic pain populations, indicate that it is generally well-tolerated and effective at reducing key biomarkers of neutrophil-mediated inflammation.

The strong preclinical rationale for the role of CXCR2 and neuroinflammation in the pathophysiology of chronic pain suggests that this compound holds significant potential as a therapeutic agent for these conditions. Future research should focus on evaluating the efficacy of this compound in established animal models of neuropathic and inflammatory pain. Ultimately, well-designed clinical trials are warranted to determine the safety and efficacy of this compound in patients suffering from chronic pain conditions where neuroinflammation is a key driver. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Elubrixin Tosylate in Murine Models

For Research Use Only

Disclaimer

Introduction

Elubrixin tosylate (also known as SB-656933 tosylate) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. By blocking the interaction of these chemokines with CXCR2, this compound has the potential to modulate inflammatory responses in various disease models. These application notes provide a framework for researchers to develop protocols for the administration of this compound in mice, using data from the related compound Reparixin as a starting point.

Data Presentation: Dosage of a Representative CXCR2 Antagonist (Reparixin) in Mice

The following table summarizes the dosage and administration of Reparixin, a non-competitive allosteric inhibitor of CXCR2, in mouse models of acute lung injury. This data can serve as a reference for designing initial dose-ranging studies for this compound.

| Compound | Mouse Model | Route of Administration | Dosage | Dosing Schedule | Key Findings |

| Reparixin | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Intraperitoneal (i.p.) | 3 µg/g | 15 minutes before and 2 hours after LPS inhalation | No significant reduction in neutrophil recruitment. |

| Reparixin | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Intraperitoneal (i.p.) | 15 µg/g | 15 minutes before and 2 hours after LPS inhalation | Significant reduction in neutrophil recruitment into the alveolar space by approximately 50%. Reduced vascular permeability. |

| Reparixin | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Intraperitoneal (i.p.) | 30 µg/g | 15 minutes before and 2 hours after LPS inhalation | No further reduction in neutrophil accumulation compared to the 15 µg/g dose. |

| Reparixin | Acid-induced Acute Lung Injury | Intraperitoneal (i.p.) | 15 µg/g | Prophylactic and therapeutic application | Improved gas exchange, reduced neutrophil recruitment, and decreased vascular permeability. |

Experimental Protocols

The following are detailed methodologies for experiments involving the administration of a CXCR2 antagonist in a mouse model of inflammation, based on published studies with Reparixin. These protocols should be adapted and optimized for this compound.

Preparation of Dosing Solution

Note: The solubility of this compound may differ from Reparixin. It is recommended to first determine the optimal vehicle for this compound. The tosylate salt form of a compound generally has enhanced water solubility.

Materials:

-

Reparixin (or this compound)

-

Sterile Saline (0.9% NaCl)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh the required amount of the CXCR2 antagonist based on the desired dosage and the number of animals to be treated.

-

Dissolve the compound in sterile saline to the desired final concentration. For example, to achieve a 15 µg/g dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 1.5 mg/mL.

-

Vortex the solution until the compound is completely dissolved.

-

Prepare fresh on the day of the experiment.

Administration of the CXCR2 Antagonist

Materials:

-

Prepared dosing solution

-

Syringes (1 mL) with appropriate gauge needles (e.g., 27G)

-

Mouse restraints

Protocol for Intraperitoneal (i.p.) Injection:

-

Gently restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

-

Slowly inject the dosing solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Induction of Acute Lung Injury (ALI) - Example Model

This protocol describes LPS-induced ALI, a common model for studying neutrophil-mediated inflammation.

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Sterile phosphate-buffered saline (PBS)

-

Inhalation chamber or intratracheal instillation device

Protocol (LPS Inhalation):

-

Prepare a solution of LPS in sterile PBS at the desired concentration.

-

Administer the CXCR2 antagonist (or vehicle control) to the mice at the predetermined time point before LPS challenge (e.g., 15 minutes).

-

Place the mice in an inhalation chamber and expose them to an aerosolized solution of LPS for a specified duration.

-

Administer a second dose of the CXCR2 antagonist at a post-exposure time point (e.g., 2 hours).

-

At the end of the experimental period, euthanize the mice and collect relevant samples (e.g., bronchoalveolar lavage fluid, lung tissue) for analysis of inflammatory markers.

Visualization of Pathways and Workflows

CXCR2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon chemokine binding to CXCR2, leading to neutrophil recruitment and activation. This compound acts by blocking the initial ligand-receptor interaction.

Caption: CXCR2 Signaling Cascade.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating a CXCR2 antagonist in a mouse model of inflammation.

Caption: In Vivo Study Workflow.

Application Notes and Protocols for Elubrixin Tosylate in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin tosylate, the tosylate salt of Elubrixin (also known as SB-656933), is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as interleukin-8 (IL-8), are key mediators in the recruitment and activation of neutrophils, playing a significant role in the inflammatory response. By competitively and reversibly binding to CXCR2, this compound effectively inhibits neutrophil-mediated inflammation. These properties make it a valuable tool for investigating inflammatory diseases and for the development of novel therapeutics. This document provides a detailed protocol for the dissolution of this compound and its application in a common in vitro neutrophil activation assay.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅Cl₂FN₄O₇S₂ | --INVALID-LINK-- |

| Molecular Weight | 635.5 g/mol | --INVALID-LINK-- |

| Mechanism of Action | Potent, selective, competitive, and reversible CXCR2 antagonist | --INVALID-LINK-- |

| Biological Activity | Inhibits neutrophil CD11b upregulation (IC₅₀ of 260.7 nM) and shape change (IC₅₀ of 310.5 nM) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (e.g., 10 mM) | --INVALID-LINK-- |

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (635.5 g/mol ). Mass (mg) = 10 mM * 635.5 g/mol * Volume (L) * 1000 mg/g

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.355 mg of this compound.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. For short-term storage (a few days), 4°C may be acceptable. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocol: Neutrophil Activation Assay (CD11b Upregulation)

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on neutrophil activation by measuring the upregulation of the cell surface marker CD11b using flow cytometry.

Materials:

-

Freshly isolated human neutrophils

-

This compound stock solution (10 mM in DMSO)

-

CXCL1 (or other CXCR2 ligand like IL-8) as a stimulant

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA)

-

Fluorescently-labeled anti-human CD11b antibody (e.g., FITC or PE conjugated)

-

Fixation buffer (e.g., 1% paraformaldehyde in PBS)

-

96-well V-bottom plates

-

Flow cytometer

Experimental Workflow:

Caption: Workflow for the neutrophil activation assay.

Procedure:

-

Cell Preparation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation followed by dextran sedimentation or magnetic bead-based negative selection). Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Pre-incubation: Add 50 µL of the neutrophil suspension to each well of a 96-well V-bottom plate. Add 50 µL of the diluted this compound or vehicle control to the respective wells. Gently mix and incubate for 15-30 minutes at 37°C.

-

Stimulation: Prepare a working solution of CXCL1 in assay buffer. Add 50 µL of the CXCL1 solution (to achieve a final concentration that induces sub-maximal activation, e.g., 10-100 ng/mL) to the wells. For the negative control wells, add 50 µL of assay buffer without CXCL1. Incubate for 15-30 minutes at 37°C.

-

Antibody Staining: After stimulation, place the plate on ice to stop the reaction. Add the fluorescently-labeled anti-human CD11b antibody at the manufacturer's recommended concentration to each well. Incubate for 30 minutes on ice in the dark.

-

Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Wash the cells again with PBS and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA). Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

-

Data Analysis: Gate on the neutrophil population based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) of CD11b for each sample. Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound relative to the vehicle-treated, CXCL1-stimulated control.

Signaling Pathway

This compound exerts its effect by blocking the signaling cascade initiated by the binding of chemokines to the CXCR2 receptor on neutrophils.

Caption: Simplified CXCR2 signaling pathway and the point of inhibition by this compound.

Conclusion

This document provides a comprehensive guide for the preparation and use of this compound in in vitro assays. The provided protocols for dissolution and neutrophil activation assays, along with the summary of its properties and mechanism of action, should enable researchers to effectively utilize this compound in their studies of inflammation and drug discovery. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.

Elubrixin Tosylate in Cell-Based Chemotaxis Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin tosylate (SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a G-protein coupled receptor that plays a pivotal role in the inflammatory response by mediating the chemotaxis of neutrophils to sites of inflammation.[3][4] Ligands for CXCR2, such as interleukin-8 (IL-8 or CXCL8) and CXCL1, are key drivers in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease.[5] this compound functions as a competitive and reversible inhibitor, blocking the binding of these chemokines to CXCR2 and thereby attenuating downstream signaling pathways responsible for neutrophil activation and migration. The tosylate salt form of Elubrixin generally offers improved water solubility and stability compared to the free base, making it suitable for in vitro studies.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based chemotaxis assays, a critical tool for studying its inhibitory effects on neutrophil migration.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the CXCR2 receptor on the surface of neutrophils. The binding of chemokines like CXCL8 to CXCR2 normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This process is initiated by the dissociation of the coupled heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates key enzymes such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This signaling cascade results in increased intracellular calcium levels and the activation of pathways that govern cell polarization and motility, ultimately leading to directed cell movement, or chemotaxis. By competitively blocking the ligand-binding site on CXCR2, this compound prevents these downstream events, effectively inhibiting neutrophil chemotaxis.

Quantitative Data Summary

The inhibitory activity of Elubrixin (SB-656933) has been quantified in various neutrophil function assays. The following tables summarize key in vitro and in vivo data.

| Parameter | Cell Type | Assay | IC50 (nM) | Reference |

| CD11b Upregulation Inhibition | Human Neutrophils | Flow Cytometry | 260.7 | |

| Shape Change Inhibition | Human Neutrophils | Flow Cytometry | 310.5 |

| Treatment Group | Dose | Outcome | Percent Reduction | Reference |

| SB-656933 | 50 mg (single oral dose) | Sputum Neutrophils | 55% | |

| SB-656933 | 150 mg (single oral dose) | Sputum Neutrophils | 74% |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and the experimental procedure for its evaluation, the following diagrams are provided.

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a cell-based neutrophil chemotaxis assay.

Experimental Protocols

The following is a detailed protocol for a cell-based chemotaxis assay using a Boyden chamber (or Transwell® plate) to evaluate the inhibitory effect of this compound on neutrophil migration.

Materials and Reagents

-

This compound (SB-656933 tosylate)

-

Human neutrophils (isolated from fresh human blood)

-

Ficoll-Paque™ PLUS or similar density gradient medium

-

Dextran T-500

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA) (Assay Medium)

-

Recombinant Human CXCL8 (IL-8)

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Giemsa or similar cell stain

-

Boyden chamber or 96-well Transwell® plate (5 µm pore size)

-

Microscope with imaging software or plate reader for quantifying migrated cells

Protocol

1. Isolation of Human Neutrophils

- Isolate neutrophils from fresh, anticoagulant-treated human blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

- Perform hypotonic lysis to remove any remaining red blood cells.

- Wash the neutrophil pellet with HBSS and resuspend in Assay Medium.

- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95% and viability >98%.

- Adjust the final cell concentration to 1 x 10^6 cells/mL in Assay Medium.

2. Preparation of Reagents

- This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Serially dilute the stock solution in Assay Medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

- Chemoattractant (CXCL8): Prepare a working solution of CXCL8 in Assay Medium. The optimal concentration should be determined from a dose-response curve, but a concentration of 10 nM is a common starting point.

3. Chemotaxis Assay

- Add the CXCL8 solution to the lower wells of the Boyden chamber. For negative controls, add Assay Medium without the chemoattractant.

- In separate tubes, pre-incubate the neutrophil suspension (1 x 10^6 cells/mL) with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

- Place the filter membrane (5 µm pore size) over the lower wells.

- Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

- Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

4. Quantification of Cell Migration

- After incubation, carefully remove the filter membrane.

- Wipe off the non-migrated cells from the upper surface of the filter.

- Fix the filter in methanol and stain with a suitable stain like Giemsa.

- Mount the filter on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.

- Alternatively, for high-throughput screening, migrated cells can be quantified by measuring their ATP levels using a luminescent-based method (e.g., CellTiter-Glo®) and a plate reader.

5. Data Analysis

- Calculate the average number of migrated cells per field for each condition.

- Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control (CXCL8-stimulated migration without inhibitor).

- Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the CXCR2 pathway in neutrophil-driven inflammation. The provided protocols and data offer a robust framework for scientists to effectively utilize this compound in cell-based chemotaxis assays. These assays are essential for characterizing the potency of CXCR2 antagonists and for advancing the development of novel anti-inflammatory therapeutics.

References

- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

Application Notes and Protocols for Elubrixin Tosylate in Airway Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin tosylate, also known as SB-656933, is a potent, selective, and orally active antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 plays a pivotal role in the recruitment and activation of neutrophils, key inflammatory cells implicated in the pathogenesis of various respiratory diseases characterized by airway inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) and severe asthma.[4][5] By blocking the interaction of CXCR2 with its ligands, primarily interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines, this compound offers a targeted therapeutic strategy to attenuate neutrophil-driven inflammation in the airways.

These application notes provide a comprehensive overview of the use of this compound in preclinical models of airway inflammation, including detailed experimental protocols and a summary of expected outcomes based on available data.

Mechanism of Action: CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Upon binding of its chemokine ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8), CXCR2 initiates a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation, contributing to tissue damage in chronic inflammatory conditions. This compound acts as a competitive and reversible antagonist at the CXCR2 receptor, preventing the downstream signaling events that promote inflammation.

The binding of chemokines to CXCR2 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates several downstream pathways, including the activation of phospholipase C (PLC)-β2, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Concurrently, signaling through Gβγ subunits can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are crucial for cell migration and activation.

References

- 1. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]